molecular formula C17H17N3O3S B2569320 1-(indolin-1-yl)-2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethanone CAS No. 2034543-46-7

1-(indolin-1-yl)-2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethanone

Cat. No.: B2569320
CAS No.: 2034543-46-7
M. Wt: 343.4
InChI Key: LNDNYPHMJKYHPD-UHFFFAOYSA-N
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Description

1-(Indolin-1-yl)-2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethanone is a complex organic compound characterized by its unique molecular structure. This compound is part of a broader class of heterocyclic compounds, which are known for their diverse biological and chemical properties. The presence of both indoline and benzo[c][1,2,5]thiadiazole moieties in its structure makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(indolin-1-yl)-2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethanone typically involves multiple steps, starting with the preparation of the indoline core This can be achieved through the reduction of indole derivatives

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors designed to handle the specific reaction conditions required. This includes maintaining precise temperature and pressure controls to ensure the desired product is obtained with high purity and yield.

Types of Reactions:

  • Reduction: Reduction reactions can be used to convert certain functional groups within the compound.

  • Substitution: Substitution reactions may involve replacing one functional group with another, often using various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide) are typically employed.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

  • Chemistry: This compound is used in the study of heterocyclic chemistry and the development of new synthetic methodologies.

  • Medicine: The compound may be explored for its pharmacological properties, including its potential use as a therapeutic agent.

  • Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(indolin-1-yl)-2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethanone exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Indoline derivatives: These compounds share the indoline core but may differ in their substituents and functional groups.

  • Benzo[c][1,2,5]thiadiazole derivatives: These compounds contain the benzo[c][1,2,5]thiadiazole moiety but may have different substituents.

Uniqueness: 1-(Indolin-1-yl)-2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethanone is unique due to its specific combination of indoline and benzo[c][1,2,5]thiadiazole moieties, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-18-15-8-4-5-9-16(15)20(24(18,22)23)12-17(21)19-11-10-13-6-2-3-7-14(13)19/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDNYPHMJKYHPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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